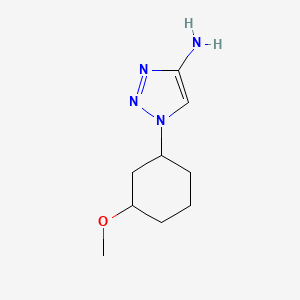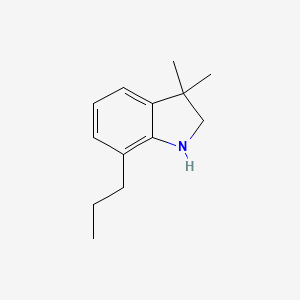
3,3-dimethyl-7-propyl-2,3-dihydro-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dimethyl-7-propyl-2,3-dihydro-1H-indole is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their diverse biological activities and are found in many natural products and pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dimethyl-7-propyl-2,3-dihydro-1H-indole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Fischer indole synthesis is a well-known method where phenylhydrazines react with ketones or aldehydes in the presence of an acid catalyst to form indoles . Another method involves the use of palladium-catalyzed cross-coupling reactions to introduce the propyl group at the 7-position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include continuous flow reactors and automated systems to control temperature, pressure, and reagent addition .
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Dimethyl-7-propyl-2,3-dihydro-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or nitro groups to the benzene ring .
Applications De Recherche Scientifique
3,3-Dimethyl-7-propyl-2,3-dihydro-1H-indole has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and interactions due to its structural similarity to natural indole derivatives.
Industry: It can be used in the synthesis of dyes, agrochemicals, and other industrial products
Mécanisme D'action
The mechanism by which 3,3-dimethyl-7-propyl-2,3-dihydro-1H-indole exerts its effects involves interactions with various molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s indole structure allows it to bind to specific sites, influencing biological pathways and processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dihydro-1H-indole: Lacks the 3,3-dimethyl and 7-propyl groups, making it less bulky and potentially less active in certain reactions.
3,3-Dimethyl-2,3-dihydro-1H-indole: Similar structure but without the propyl group at the 7-position.
7-Propyl-2,3-dihydro-1H-indole: Similar structure but without the 3,3-dimethyl groups
Uniqueness
3,3-Dimethyl-7-propyl-2,3-dihydro-1H-indole is unique due to the presence of both the 3,3-dimethyl and 7-propyl groups, which can influence its chemical reactivity and biological activity. These substituents may enhance its binding affinity to specific targets and alter its physical properties, making it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C13H19N |
|---|---|
Poids moléculaire |
189.30 g/mol |
Nom IUPAC |
3,3-dimethyl-7-propyl-1,2-dihydroindole |
InChI |
InChI=1S/C13H19N/c1-4-6-10-7-5-8-11-12(10)14-9-13(11,2)3/h5,7-8,14H,4,6,9H2,1-3H3 |
Clé InChI |
ASTRDLBMYWEJAM-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=C2C(=CC=C1)C(CN2)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


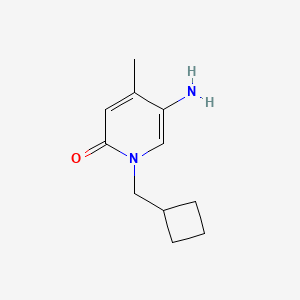
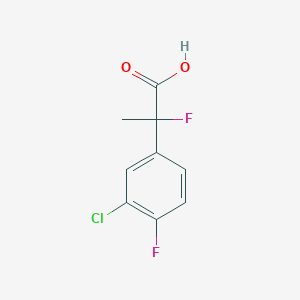
![6-[(Pent-3-yn-1-yl)amino]pyridine-3-carboxylic acid](/img/structure/B15273567.png)
![3-{[1-(2-Fluorophenyl)ethyl]amino}propan-1-ol](/img/structure/B15273569.png)

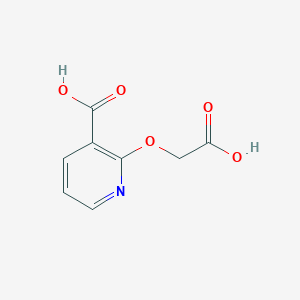
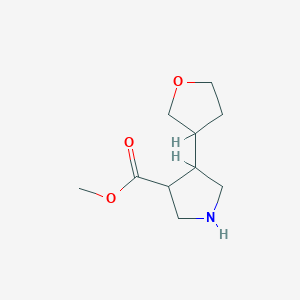
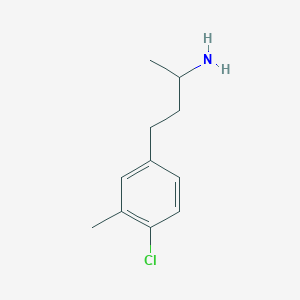
![1-[(1-Bromo-2-methylpropan-2-yl)oxy]butane](/img/structure/B15273603.png)
![Ethyl((thieno[2,3-C]pyridin-2-ylmethyl))amine](/img/structure/B15273607.png)
![6-Methoxy-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B15273617.png)
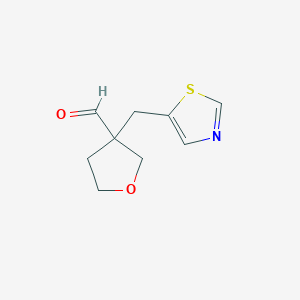
![(1-Cyclopropylethyl)[(4-methylmorpholin-2-yl)methyl]amine](/img/structure/B15273638.png)
